Cas no 109292-91-3 (9H-Purin-6-amine,N-cyclopentyl-9-methyl-)

9H-Purin-6-amine,N-cyclopentyl-9-methyl- structure
109292-91-3 structure
Product Name:9H-Purin-6-amine,N-cyclopentyl-9-methyl-
Numero CAS:109292-91-3
MF:C11H15N5
MW:217.270301103592
CID:151237
PubChem ID:4401
Update Time:2025-04-19

9H-Purin-6-amine,N-cyclopentyl-9-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 9H-Purin-6-amine,N-cyclopentyl-9-methyl-
    • N-cyclopentyl-9-methylpurin-6-amine
    • AC1Q4XZM
    • CHEMBL48278
    • Lopac0_000921
    • Lopac-N-154
    • N 0840
    • N-0840
    • n6-cyclopentyl 9-methyladenine
    • N6-Cyclopentyl-9-methyladenine
    • n-cyclopentyl-9-methyl-9h-purin-6-amine
    • N-Cyclopentyl-9-methyladenine
    • SureCN1322040
    • NCGC00094232-03
    • N(6)-Cyclopentyl-9-methyladenine
    • Cyclopentyl-(9-methyl-9H-purin-6-yl)-amine
    • N-154
    • EU-0100921
    • LZMRVYPPUVMKOI-UHFFFAOYSA-N
    • n0840
    • BDBM50009698
    • NCGC00015717-02
    • NCGC00015717-03
    • Z990830566
    • NCGC00094232-02
    • N6 -Cyclopentyl-9-Methyl Adenine
    • NCGC00094232-01
    • SCHEMBL1322040
    • CCG-205003
    • SR-01000075226-1
    • NCGC00015717-01
    • DTXSID60148871
    • 9H-Purin-6-amine, N-cyclopentyl-9-methyl-
    • 109292-91-3
    • NCGC00015717-04
    • L005913
    • SR-01000075226
    • Inchi: 1S/C11H15N5/c1-16-7-14-9-10(12-6-13-11(9)16)15-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,12,13,15)
    • Chiave InChI: LZMRVYPPUVMKOI-UHFFFAOYSA-N
    • Sorrisi: N(C1=C2C(=NC=N1)N(C)C=N2)C1CCCC1

Proprietà calcolate

  • Massa esatta: 217.13295
  • Massa monoisotopica: 217.13274550g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 241
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 55.6Ų

Proprietà sperimentali

  • PSA: 55.63
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd